2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one
Overview
Description
2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one is an organic compound that features a combination of chloro, fluoro, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-fluorobenzene and furan-2-carbaldehyde.
Grignard Reaction: A Grignard reagent is prepared from 2-chloro-3-fluorobenzene by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with furan-2-carbaldehyde to form the intermediate compound.
Oxidation: The intermediate is oxidized to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-(3-Fluorophenyl)-1-(furan-2-yl)ethan-1-one: Lacks the chloro group, leading to different chemical and biological properties.
2-(2-Chloro-3-methylphenyl)-1-(furan-2-yl)ethan-1-one: The presence of a methyl group instead of a fluoro group alters its characteristics.
Uniqueness
2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)ethan-1-one is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern provides a distinct profile compared to similar compounds, making it a valuable subject for research and application development.
Properties
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-1-(furan-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-12-8(3-1-4-9(12)14)7-10(15)11-5-2-6-16-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSPLBIHNDGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.